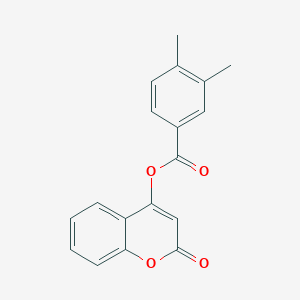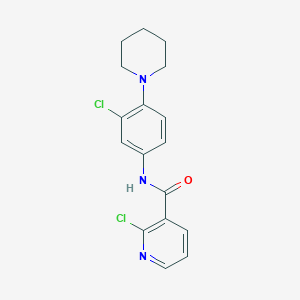![molecular formula C16H14ClNOS B252697 1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)
1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as AM-251, and it belongs to the class of compounds known as cannabinoid receptor antagonists. The cannabinoid receptor system has been found to play a significant role in various physiological and pathological processes, including pain, inflammation, and immune function. Therefore, compounds that can modulate the cannabinoid receptor system have been of great interest in the field of drug discovery and development.
Wirkmechanismus
AM-251 exerts its pharmacological effects by binding to the cannabinoid receptors, particularly the CB1 receptor, and blocking their activation by endogenous cannabinoids. The CB1 receptor is primarily expressed in the central nervous system, and its activation has been found to modulate various physiological processes, including pain sensation, appetite, and mood. By blocking the activation of the CB1 receptor, AM-251 can modulate these processes and provide therapeutic benefits.
Biochemical and physiological effects:
AM-251 has been found to have several biochemical and physiological effects in animal models and in vitro studies. Some of these effects include the reduction of pain sensation, modulation of appetite, and improvement of mood. AM-251 has also been found to have anti-inflammatory effects and to modulate immune function.
Vorteile Und Einschränkungen Für Laborexperimente
AM-251 has several advantages for use in laboratory experiments. It is a potent and selective cannabinoid receptor antagonist, and its effects can be easily measured in animal models and in vitro studies. However, AM-251 has some limitations, including its poor solubility in water and its potential toxicity at high doses. Therefore, careful handling and dosing are required when using AM-251 in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on AM-251. One of the primary directions is the development of novel pain medications based on the cannabinoid receptor system. AM-251 and other cannabinoid receptor antagonists have shown promise in preclinical studies, and further research is needed to determine their safety and efficacy in humans. Another potential direction is the exploration of the role of the cannabinoid receptor system in various disease conditions, including neurological disorders and cancer. AM-251 and other cannabinoid receptor modulators may have therapeutic potential in these conditions, and further research is needed to elucidate their mechanisms of action and potential applications.
Synthesemethoden
The synthesis of AM-251 involves several steps, including the synthesis of the intermediate compounds and their subsequent reaction to form the final product. The synthesis of AM-251 has been described in detail in various scientific publications, and it involves the use of several reagents and solvents. The synthesis process requires expertise and careful handling of the chemicals involved to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
AM-251 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary applications of AM-251 is in the field of pain management. The cannabinoid receptor system has been found to play a crucial role in pain sensation, and compounds that can modulate this system have been of great interest in the development of novel pain medications. AM-251 has been found to be a potent cannabinoid receptor antagonist, and it has been shown to reduce pain in various animal models of pain.
Eigenschaften
Molekularformel |
C16H14ClNOS |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C16H14ClNOS/c17-13-5-3-12(4-6-13)16-8-7-14(19-16)10-18-11-15-2-1-9-20-15/h1-9,18H,10-11H2 |
InChI-Schlüssel |
SCEQOTBSHSOCLW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CSC(=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)


![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)


![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)
